molecular formula C27H37N3O5S2 B2743343 Ethyl 2-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-17-6

Ethyl 2-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2743343
CAS RN: 449768-17-6
M. Wt: 547.73
InChI Key: LEBILJQCHCGVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C27H37N3O5S2 and its molecular weight is 547.73. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

Ethyl 2-methyl-2,3-butadienoate, a related compound, is used in the [4 + 2] annulation process with N-tosylimines to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These adducts are notable for their excellent yields and complete regioselectivity. The mechanism behind this annulation has broadened the scope of reactions, allowing for the synthesis of ethyl 2,6-cis-disubstituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Antioxidant Properties

Novel derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate have been synthesized and demonstrated promising antioxidant activity. These derivatives were synthesized by a nucleophilic substitution reaction and evaluated through assays like the DPPH assay and hydroxy radical induced DNA strand scission assay, showcasing their potential as antioxidant agents (Asha et al., 2009).

Anti-allergy Activity

Ethyl 2-benzoylthioureidothiophen-3-carboxylates, under certain conditions, undergo cyclization to form 2-aminothieno[2,3-d][1,3]thiazin-4-ones. Some of these compounds, after being evaluated in the rat active cutaneous anaphylaxis test, have shown weak anti-allergy activity, comparable to theophylline, suggesting their potential use in allergy treatment (Leistner et al., 1988).

properties

IUPAC Name

ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O5S2/c1-5-35-27(32)24-22-15-16-30(18(2)3)17-23(22)36-26(24)28-25(31)19-11-13-21(14-12-19)37(33,34)29(4)20-9-7-6-8-10-20/h11-14,18,20H,5-10,15-17H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBILJQCHCGVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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